Product packaging for 6-Methylpteridine-2,4-diamine(Cat. No.:CAS No. 708-74-7)

6-Methylpteridine-2,4-diamine

Cat. No.: B187981
CAS No.: 708-74-7
M. Wt: 176.18 g/mol
InChI Key: MFNAKLLYSPINFZ-UHFFFAOYSA-N
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Description

6-Methylpteridine-2,4-diamine (CAS 708-74-7) is a pteridine-derivative compound with a molecular formula of C7H8N6 and a molecular weight of 176.18 g/mol . This chemical is of significant interest in medicinal chemistry and parasitology research. It is a known scaffold in the development of inhibitors for enzymes in pterin and folate metabolism . Studies have identified it as a potent inhibitor of pteridine reductase 1 (PTR1) , an enzyme that is a potential drug target for the treatment of human African trypanosomiasis (sleeping sickness) . Furthermore, the compound has been investigated for its interaction with dihydrofolate reductase (DHFR) , a well-established target for anticancer and anti-infective drugs. The related compound, 2,4-diamino-6-hydroxymethylpteridine, is a key synthetic intermediate in the multi-step synthesis of methotrexate . This compound is offered for research applications only. This product is intended for use by qualified laboratory researchers only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet for proper handling, storage, and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N6 B187981 6-Methylpteridine-2,4-diamine CAS No. 708-74-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylpteridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N6/c1-3-2-10-6-4(11-3)5(8)12-7(9)13-6/h2H,1H3,(H4,8,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNAKLLYSPINFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=N1)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50221061
Record name 2,4-Pteridinediamine, 6-methyl-
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Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708-74-7
Record name 6-Methyl-2,4-diaminopteridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC79658
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Record name 2,4-Pteridinediamine, 6-methyl-
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Record name 6-METHYL-2,4-DIAMINOPTERIDINE
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Advanced Synthetic Methodologies for 6 Methylpteridine 2,4 Diamine and Its Analogues

De Novo Synthesis Approaches to the Pteridine (B1203161) Nucleus

The de novo synthesis of the pteridine ring system is a fundamental process in organic and medicinal chemistry. These methods typically involve the construction of the pyrazine (B50134) ring onto a pre-existing, appropriately substituted pyrimidine (B1678525) ring. mdpi.com

One of the most widely employed methods is the Gabriel-Isay condensation . This approach involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. mdpi.com The versatility of this method lies in the wide array of commercially available or readily synthesized 1,2-dicarbonyl compounds, which allows for diverse functionalization of the resulting pteridine at the 6- and 7-positions. mdpi.com The reaction proceeds through a nucleophilic attack of the more reactive amino group of the pyrimidine (typically at C5) on the more electrophilic carbonyl group of the dicarbonyl compound, followed by cyclization and dehydration to form the pyrazine ring. nih.gov

Another significant strategy is the Taylor synthesis . This method provides an alternative route to pteridines, often starting from pyrazine precursors and constructing the pyrimidine ring. mdpi.com This can be particularly useful when specific substitution patterns on the pyrazine ring are desired. mdpi.com

The biosynthesis of pteridines in many organisms, from bacteria to mammals, also follows a de novo pathway, starting from guanosine (B1672433) triphosphate (GTP). nih.govresearchgate.netgrantome.com A series of enzymatic reactions catalyzed by GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR) convert GTP into various pteridine forms. nih.gov While a biological process, the principles of building the pteridine core from simpler precursors are analogous to chemical de novo syntheses.

Specific Synthetic Pathways to 6-Methylpteridine-2,4-diamine

Several specific synthetic routes have been established to produce this compound, a key intermediate in the synthesis of various compounds.

Condensation Reactions with Pyrimidine Precursors (e.g., 2,4,5,6-Tetraaminopyrimidine)

A primary and historically significant method for synthesizing this compound involves the condensation of 2,4,5,6-tetraaminopyrimidine (B94255) (or its salts) with methylglyoxal (B44143). google.comresearchgate.net This reaction is a direct application of the Gabriel-Isay condensation. The 2,4,5,6-tetraaminopyrimidine provides the diaminopyrimidine backbone, and methylglyoxal serves as the 1,2-dicarbonyl component that forms the pyrazine ring with a methyl substituent. google.com

In a typical procedure, 2,4,5,6-tetraaminopyrimidine sulfate (B86663) is reacted with methylglyoxal. justia.com The reaction conditions, particularly pH, can be controlled to optimize the yield and regioselectivity. justia.comherts.ac.uk For instance, the reaction can be carried out in water at elevated temperatures. google.com The use of sodium bisulfite has also been reported in conjunction with 1,1-dichloroacetone (B129577) (a methylglyoxal equivalent) to facilitate the reaction. justia.com The reaction of 2-phenylpyrimidine-4,5,6-triamine with methylglyoxal in the presence of hydrazine (B178648) has been shown to yield the 6-methyl derivative specifically. derpharmachemica.com

It is important to note that the condensation of 2,4,5,6-tetraaminopyrimidine with asymmetric dicarbonyl compounds like methylglyoxal can potentially lead to a mixture of 6-methyl and 7-methyl isomers. google.com

Ortho-Methylation Reactions of Pteridine Derivatives

While less common for the primary synthesis of this compound, methylation of a pre-formed pteridine ring at a specific position can be a viable strategy. However, direct C-methylation of the pteridine core can be challenging due to the electron-deficient nature of the ring system. More often, a functional group at the 6-position is manipulated to introduce a methyl group.

For example, a hydroxymethyl group can be reduced, or a halogen at the 6-position can be replaced via a coupling reaction. These transformations, however, fall under the category of modifying a pre-existing pteridine rather than a direct ortho-methylation of an unsubstituted pteridine.

Formation via Hydroxymethyl Pteridine Intermediates (e.g., 2,4-Diamino-6-hydroxymethylpteridine)

An alternative and often more controlled pathway to this compound involves the formation and subsequent modification of 2,4-diamino-6-hydroxymethylpteridine. This intermediate is synthesized by condensing 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone. google.comprepchem.comgoogle.com

The synthesis of 2,4-diamino-6-hydroxymethylpteridine itself requires careful control of reaction conditions to favor the desired 6-isomer over the 7-isomer. google.comprepchem.com Once isolated, the 6-hydroxymethyl group can be converted to a methyl group. This can be achieved through a two-step process involving conversion of the hydroxyl to a more reactive leaving group, such as a halide (e.g., 6-chloromethyl or 6-bromomethylpteridine-2,4-diamine), followed by reduction. justia.comsmolecule.com For instance, 2,4-diamino-6-methylpteridine can be brominated to form 2,4-diamino-6-bromomethylpteridine, which is a key intermediate for further reactions. justia.com

Alternatively, aeration with air instead of pure oxygen during the condensation of tetraaminopyrimidine and dihydroxyacetone at a pH of around 3.5 has been observed to produce a significant amount of 2,4-diamino-6-methylpteridine directly, suggesting a reductive side reaction under these conditions. prepchem.com

Optimization of Reaction Conditions and Selectivity Control in Pteridine Synthesis

The synthesis of pteridines, especially asymmetrically substituted ones, often faces the challenge of isomer formation. Consequently, significant research has focused on optimizing reaction conditions to control selectivity.

pH Regulation and its Impact on Isomer Formation (e.g., 6-methyl vs. 7-methyl isomers)

The pH of the reaction medium is a critical factor in controlling the regioselectivity of the Gabriel-Isay condensation, particularly when using asymmetric dicarbonyls like methylglyoxal or dihydroxyacetone with 2,4,5,6-tetraaminopyrimidine. herts.ac.uk

In the synthesis of 2,4-diamino-6-hydroxymethylpteridine from dihydroxyacetone, lower pH values (around 3.0-3.5) have been shown to delightfully favor the formation of the desired 6-hydroxymethyl isomer over the 7-hydroxymethyl isomer, with ratios as high as 20:1. google.comprepchem.com At these acidic pH levels, the reaction is also faster. google.com Conversely, a higher pH (e.g., 5.5 or above) tends to favor the formation of the unwanted 7-hydroxymethyl isomer. google.comgoogle.comsmolecule.com

Similarly, in condensations with phenylglyoxals, acidic conditions can be used to generate a glyoxal (B1671930) monoxime in situ, leading to the 6-substituted pteridine. herts.ac.uk In contrast, neutral or basic conditions (pH 9-10) for the same reaction lead to the 7-substituted product. herts.ac.ukslideserve.com This pH-dependent control is crucial for directing the initial nucleophilic attack of either the C5 or C6 amino group of the pyrimidine precursor to the appropriate carbonyl carbon of the dicarbonyl reactant.

Table 1: pH-Dependent Product Distribution in the Synthesis of 2,4-Diamino-hydroxymethylpteridine

pH Range 6-Hydroxymethyl Isomer (%) 7-Hydroxymethyl Byproduct (%) Methylpteridine (%)
2.5–3.5 82–89 4–8 3–6
4.0–5.4 65–78 15–22 7–12
>5.5 <40 >45 >20

Data synthesized from U.S. Patent 4,306,064 and GB1595338. smolecule.com

Role of Aeration and Oxidative Processes in Pteridine Synthesis

The introduction of oxygen and the control of oxidative conditions are critical in the synthesis of pteridine precursors, particularly in directing regioselectivity. In the synthesis of 2,4-diamino-6-hydroxymethylpteridine, a key precursor, the choice of oxidant and reaction atmosphere significantly influences the product distribution.

One pivotal modification involves substituting pure molecular oxygen for air during the reaction. google.com This change, coupled with pH control (regulated to between 2.5 and 5.4, optimally around 3.0), preferentially favors the formation of the desired 2,4-diamino-6-hydroxymethylpteridine isomer over the 7-hydroxymethyl isomer, achieving a ratio of approximately 20:1. google.com Conversely, conducting the reaction with air aeration at a comparable pH (e.g., 3.5) results in a substantial amount of 2,4-diamino-6-methylpteridine, an undesired byproduct from over-reduction, instead of the target hydroxymethyl compound. google.comsmolecule.com Further studies have shown that maintaining dissolved oxygen levels above 8 ppm can decrease the formation of 2,4-diamino-6-methylpteridine by as much as 63% compared to systems using ambient air, as oxygen saturation helps to suppress its formation by stabilizing key intermediates. smolecule.com

Other oxidative strategies include the use of selenium dioxide in conjunction with continuous air bubbling as oxidizing agents during the condensation of 2,4,5,6-tetraaminopyrimidine dihydrochloride (B599025) with the bisulphite addition product of 1,3-dihydroxyacetone. google.com In the context of biological systems, such as in the fungus Mortierella alpina, controlled aeration (e.g., 0.5 vol./vol. min⁻¹) is also a crucial parameter for the biosynthesis of related pteridine compounds like tetrahydrobiopterin. nih.gov

Table 1: Effect of Oxidant and pH on Pteridine Isomer Formation

pH Range Oxidant Primary Product Undesired Byproduct(s) Key Outcome Source(s)
~3.0 Pure O₂ 2,4-diamino-6-hydroxymethylpteridine 2,4-diamino-7-hydroxymethylpteridine 20:1 isomer ratio favoring the 6-isomer. google.com google.com
~3.5 Air 2,4-diamino-6-methylpteridine 2,4-diamino-6-hydroxymethylpteridine Favors formation of the methylpteridine due to over-reduction in an oxygen-deficient environment. google.comsmolecule.com google.comsmolecule.com
3.0-7.5 Air + SeO₂ 2,4-diamino-6-hydroxymethylpteridine Not specified Alternative oxidative method for synthesis. google.com google.com
>5.5 Air/O₂ 2,4-diamino-7-hydroxymethylpteridine 2,4-diamino-6-hydroxymethylpteridine Basic conditions favor formation of the 7-isomer. smolecule.com smolecule.com

Microwave-Assisted Synthetic Enhancements for Pteridine Derivatives

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of pteridine derivatives, offering significant advantages in terms of reaction time, yield, and purity. researchgate.netresearchgate.net This technology has been successfully applied to overcome drawbacks in traditional pteridine synthesis, which often suffers from long reaction times and low yields. researchgate.net

An efficient microwave-assisted process has been developed for the preparation of methotrexate (B535133) and its analogues starting from 2,4-diamino-6-(hydroxymethyl)pteridine. researchgate.net A key, time-consuming step in the conventional synthesis is the SN2 substitution between a halogenated pteridine and a nucleophilic amine. researchgate.netresearchgate.net Under microwave irradiation, this crucial step can be completed in as little as 20 minutes, a dramatic reduction from the days required by conventional methods. researchgate.net This innovative process also leads to improved yield and purity of the final products. researchgate.net

This methodology has proven versatile. For instance, the displacement of the chloride from 6-(chloromethyl)pteridine-2,4-diamine hydrochloride with various substituted anilines and aliphatic amino derivatives was effectively carried out in N,N-dimethylacetamide (DMA) at 60°C using microwave heating. researchgate.net This approach furnished a range of pteridine derivatives in high yields of 70-90% with significantly reduced reaction times. researchgate.net The broader application of microwave assistance is seen in the synthesis of other azaheterocycles, where reaction times are consistently reduced from hours to minutes and yields are improved. nih.govmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Pteridine Synthesis

Reaction Type Conventional Method Time Microwave-Assisted Time Yield Improvement Source(s)
SN2 substitution on pteridine scaffold Days 20 minutes Improved yield and purity noted. researchgate.net researchgate.net
Displacement of chloride from 6-(chloromethyl)pteridine-2,4-diamine Not specified Reduced reaction time 70-90% researchgate.net
Synthesis of bis-pyrimidine derivatives 6-15 hours 10-15 minutes 10-15% higher yields. nih.gov nih.gov
Synthesis of pyrimidyl-quinolinones 4-8 hours 15-30 minutes Higher yields noted. nih.gov nih.gov

Synthetic Routes to Key Derivatives for Further Research

Preparation of Halogenated Methylpteridine Intermediates (e.g., 6-(Bromomethyl)pteridine-2,4-diamine)

Halogenated methylpteridines are crucial intermediates that enable the introduction of diverse side chains onto the pteridine core through nucleophilic displacement reactions. google.com The compound 6-(bromomethyl)pteridine-2,4-diamine (B1204261), in particular, serves as a key building block. google.comsigmaaldrich.com

A common and effective route to this intermediate begins with the corresponding alcohol, 2,4-diamino-6-hydroxymethylpteridine. google.comsigmaaldrich.com This precursor can be synthesized by the cyclization of 2,4,5,6-tetraaminopyrimidine with 1,3-dihydroxyacetone. google.com The subsequent bromination of the hydroxymethyl group is achieved using reagents such as triphenylphosphine (B44618) dibromide or phosphorus tribromide. google.com

A well-documented procedure involves treating 2,4-diamino-6-hydroxymethylpteridine with N-bromosuccinimide (NBS) and triphenylphosphine in a solvent like carbon tetrachloride. google.compatsnap.com This reaction, typically stirred overnight at a low temperature (0°C), produces the crude product, which can then be recrystallized to yield pure 6-(bromomethyl)pteridine-2,4-diamine with high yields, reported to be up to 96%. google.compatsnap.com Similarly, the chloro-analogue, 6-(chloromethyl)pteridine-2,4-diamine, can be prepared by halogenating the hydroxymethyl precursor with an agent like thionyl chloride. google.comsmolecule.com

Table 3: Reagents for the Halogenation of 2,4-Diamino-6-hydroxymethylpteridine

Target Intermediate Reagent System Solvent Reported Yield Source(s)
6-(Bromomethyl)pteridine-2,4-diamine N-Bromosuccinimide (NBS) & Triphenylphosphine Carbon Tetrachloride 96% google.compatsnap.com
6-(Bromomethyl)pteridine-2,4-diamine hydrobromide Triphenylphosphine dibromide or Phosphorus tribromide Not specified Not specified google.com
6-(Chloromethyl)pteridine-2,4-diamine Thionyl Chloride Inert media (e.g., with pyridine) Not specified google.com

N-Alkylation and Acylation Strategies on Pteridine Scaffolds

The functionalization of the pteridine ring system through N-alkylation and N-acylation is essential for developing analogues with diverse properties. nih.govherts.ac.uk Due to the electron-deficient nature of the pteridine heterocycle, its nitrogen atoms are susceptible to electrophilic attack, making N-alkylation a viable strategy. herts.ac.uk

N-Alkylation: N-alkylation can occur at different nitrogen atoms of the pteridine scaffold. In pteridine-2,4,6-trione systems, N5-alkylation has been achieved using ω-bromoalcohols. nih.govacs.org More commonly, alkylation is performed on side chains attached to the pteridine core. The reactive chloromethyl group of 6-(chloromethyl)pteridine-2,4-diamine hydrochloride readily undergoes nucleophilic substitution with a wide range of substituted anilines and aliphatic amines, effectively achieving N-alkylation of the side-chain amine. researchgate.net Conventional alkylation has also been performed using reagents like propargyl bromide and (bromomethyl)benzene. researchgate.net

N-Acylation: N-acylation is another key strategy for modifying pteridine scaffolds. It has been used to improve the solubility of pterin (B48896) compounds via N2-acylation. researchgate.net A notable example of N-acylation on the ring is the reaction at the N-5 position of a 5,6,7,8-tetrahydropteridin-4(3H)-one scaffold. elifesciences.org This creates an amide linkage and has been structurally characterized, confirming a cis-amide conformation in the resulting rotamer system. elifesciences.org Acylation of the primary amino groups on the pyrimidine portion of the ring is also a common strategy, often employed in the initial stages of synthesis before the pteridine ring is fully formed. google.com

Table 4: Examples of N-Alkylation and N-Acylation Reactions on Pteridine Scaffolds

Modification Position Reagents/Substrates Purpose/Outcome Source(s)
N-Alkylation N5 ω-Bromoalcohols on a pteridine-2,4,6-trione Synthesis of core scaffold derivatives. nih.govacs.org nih.govacs.org
N-Alkylation Side chain at C6 Substituted anilines/aliphatic amines on 6-(chloromethyl)pteridine-2,4-diamine Introduction of diverse side chains. researchgate.net researchgate.net
N-Acylation N5 Propionyl group on a 5,6,7,8-tetrahydropteridin-4(3H)-one Formation of an amide linkage. elifesciences.org elifesciences.org
N-Acylation N2 Acyl groups on pterin Drastically improves solubility. researchgate.net researchgate.net

Chemical Reactivity and Functionalization of the 6 Methylpteridine 2,4 Diamine Scaffold

Reactivity of the Methyl Group at Position 6

The methyl group at the 6-position of the pteridine (B1203161) ring is a key site for introducing chemical diversity. Its reactivity allows for transformations that are crucial for building more complex molecules, including those with therapeutic potential.

Halogenation Reactions (e.g., Bromination)

A common and effective strategy to activate the methyl group for further functionalization is through halogenation, particularly bromination. The reaction of 2,4-diamino-6-methylpteridine with bromine leads to the formation of 2,4-diamino-6-bromomethylpteridine. justia.comgoogle.com This transformation is a critical step in the synthesis of various pteridine derivatives. justia.com

The conditions for this reaction can be varied, with several reaction media proving effective, including water, 60% hydrogen bromide, glacial acetic acid, or trifluoroacetic acid. justia.comgoogle.com Glacial acetic acid is often the preferred solvent. justia.comgoogle.com The reaction is typically carried out at reflux temperature. justia.comgoogle.com The amount of bromine used is also a key parameter, with ratios of 0.3 to 1.0 ml of bromine per 1.0 g of the pteridine compound being reported. justia.comgoogle.com In some procedures, approximately 0.7 ml of bromine per 1.0 g of 2,4-diamino-6-methylpteridine is used. justia.comgoogle.com The resulting 2,4-diamino-6-bromomethylpteridine can often be used in subsequent steps without extensive purification. justia.comgoogle.com This halogenated intermediate is significantly more reactive than the starting methyl compound, making it a valuable synthon.

For instance, the synthesis of methotrexate (B535133), a widely used anticancer drug, can involve the bromination of 2,4-diamino-6-methylpteridine as a key intermediate step. justia.comgoogle.com The resulting 2,4-diamino-6-bromomethylpteridine is then reacted with other building blocks to construct the final methotrexate molecule. justia.comgoogle.com

Table 1: Halogenation of 6-Methylpteridine-2,4-diamine

Reactant Reagent Solvent Product
2,4-diamino-6-methylpteridine Bromine Glacial Acetic Acid 2,4-diamino-6-bromomethylpteridine

Strategies for Functionalization of the Alkyl Side Chain

Once the methyl group is halogenated, typically to a chloromethyl or bromomethyl group, the alkyl side chain at position 6 becomes highly susceptible to a variety of functionalization reactions. smolecule.comresearchgate.net This enhanced reactivity opens up numerous possibilities for creating a diverse library of pteridine derivatives.

The primary strategy for functionalizing the halogenated side chain is through nucleophilic substitution reactions. smolecule.comu-szeged.hu The halogen atom acts as a good leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups and molecular fragments.

Common nucleophiles used in these reactions include:

Amines: Reaction with primary or secondary amines leads to the formation of aminomethylpteridine derivatives. This is a key step in the synthesis of many biologically active compounds, including analogs of methotrexate. researchgate.net

Thiols: Arylthiols and alkyl mercaptides react smoothly to yield the corresponding thioether derivatives. sci-hub.se

Alcohols: Alkoxides can displace the halide to form ether linkages. smolecule.com

These nucleophilic displacement reactions are fundamental in constructing more complex molecules. For example, the synthesis of pteridine-sulfonamide conjugates involves the reaction of a halogenated pteridine with an amine-containing benzenesulfonamide (B165840) moiety. u-szeged.hu Similarly, various substituted anilines and aliphatic amino derivatives have been successfully coupled to 6-(chloromethyl)pteridine-2,4-diamine to generate a range of potential therapeutic agents. researchgate.net

Reactivity of the Amino Groups at Positions 2 and 4

The amino groups at the 2 and 4 positions of the pteridine ring are also key handles for chemical modification, contributing significantly to the scaffold's versatility. These groups exhibit characteristic nucleophilic properties, allowing for a range of functionalization reactions.

Nucleophilic Substitution Reactions

However, the term "nucleophilic substitution" in the context of the amino groups more commonly refers to their ability to participate in reactions where they attack an electrophilic center. smolecule.com This is a cornerstone of their functionalization.

Amine Functionalization (e.g., Acylation, Alkylation)

The amino groups at positions 2 and 4 readily undergo acylation and alkylation reactions. smolecule.com These reactions provide a straightforward means to introduce a wide variety of substituents, thereby modulating the physicochemical and biological properties of the parent compound.

Acylation: This involves the reaction of the amino groups with acylating agents such as acid chlorides or anhydrides. This introduces an acyl group (-C(O)R) onto the nitrogen atom.

Alkylation: Alkyl groups can be introduced by reacting the amino groups with alkyl halides. smolecule.com

These functionalization strategies are valuable in medicinal chemistry for creating derivatives with altered solubility, lipophilicity, and target-binding interactions. For example, the amino groups are candidates for bioconjugation reactions, where the pteridine scaffold is linked to biomolecules like proteins or antibodies. smolecule.com

It is important to note that the relative reactivity of the two amino groups can sometimes allow for selective functionalization under carefully controlled conditions, although protecting group strategies are often employed to achieve regioselectivity.

Formation of Complex Molecular Structures and Conjugates

The strategic functionalization of both the methyl group at position 6 and the amino groups at positions 2 and 4 allows for the construction of complex molecular structures and conjugates. By combining the reactions discussed above, chemists can synthesize molecules with tailored properties for specific applications.

A key example is the synthesis of methotrexate, which involves the initial formation of the this compound core, followed by halogenation of the methyl group, and subsequent coupling with a p-aminobenzoyl-L-glutamic acid derivative. justia.comgoogle.com

Furthermore, the pteridine scaffold can be conjugated to other pharmacophores to create hybrid molecules with dual or enhanced activity. For instance, pteridine-sulfonamide conjugates have been synthesized as dual inhibitors of carbonic anhydrases and dihydrofolate reductase. u-szeged.hu This was achieved by first halogenating the 6-hydroxymethylpteridine derivative and then coupling it with an amine-containing benzenesulfonamide moiety via nucleophilic substitution. u-szeged.hu

The ability to perform selective chemical modifications at different positions of the this compound scaffold underscores its importance as a building block in the design and synthesis of novel therapeutic agents and chemical probes.

Role as a Building Block in Complex Organic Synthesis

The this compound scaffold is a foundational structure in the synthesis of more complex and biologically active molecules, particularly in the field of medicinal chemistry. While the 6-methyl derivative itself is a stable compound, its true synthetic utility is realized through the reactivity of its functionalized analogues, which serve as key intermediates. google.com The strategic modification of the group at the C-6 position is a common theme in the elaboration of this pteridine core into high-value compounds such as antifolates like methotrexate. google.compatsnap.com

Research and patent literature describe multi-step synthetic pathways where a pteridine precursor is essential. A pivotal intermediate is 2,4-diamino-6-hydroxymethylpteridine, which can be synthesized by reacting 2,4,5,6-tetraaminopyrimidine (B94255) with dihydroxyacetone. google.comgoogle.com This hydroxymethyl derivative is more synthetically versatile than the simple methyl version. The hydroxyl group can be readily converted into a better leaving group, such as a bromine atom, to facilitate nucleophilic substitution reactions. google.compatsnap.com

For instance, in an established route to methotrexate, 2,4-diamino-6-hydroxymethylpteridine is first converted to its hydrobromide salt. google.com This salt is then treated with reagents like triphenyldibromophosphorane or a combination of N-bromosuccinimide (NBS) and triphenylphosphine (B44618) to yield 2,4-diamino-6-bromomethylpteridine. google.compatsnap.com The introduction of the bromomethyl group at the 6-position creates a highly reactive electrophilic site. researchgate.net This allows for the crucial coupling reaction with the amino group of a second building block, such as the diethyl ester of N-(p-methylamino)benzoylglutamate, to assemble the complex carbon skeleton of methotrexate. google.comresearchgate.net

The following table summarizes the key pteridine-based intermediates and their roles in the synthesis of methotrexate.

Intermediate CompoundRole in Synthesis
2,4,5,6-TetraaminopyrimidineA pyrimidine (B1678525) precursor that condenses with dihydroxyacetone to form the pteridine ring system. google.comgoogle.com
2,4-Diamino-6-hydroxymethylpteridineThe initial pteridine product, serving as a direct precursor for functionalization at the 6-position. google.comprepchem.com
2,4-Diamino-6-bromomethylpteridineA key activated intermediate where the hydroxyl group is replaced by bromine, creating a reactive site for coupling. google.compatsnap.com
MethotrexateThe final complex molecule, an antifolate drug, formed by coupling the brominated pteridine with a glutamate (B1630785) derivative. google.compatsnap.com

This synthetic strategy highlights that the this compound framework is less a direct participant and more the conceptual basis for these critical building blocks. The ability to functionalize the 6-position is paramount to its utility in constructing elaborate molecular architectures.

Strategies for Bioconjugation in Research Applications

The functional groups inherent to the this compound scaffold, particularly the two primary amine groups at the C-2 and C-4 positions, present opportunities for bioconjugation. smolecule.com Bioconjugation, the process of linking a molecule to a biomolecule such as a protein or antibody, can be employed to create targeted drug delivery systems or molecular probes for biological imaging. smolecule.com

While specific bioconjugation studies involving this compound are not extensively documented, the reactivity of its functional groups allows for the application of well-established chemical strategies. The primary amino groups on the pteridine ring are nucleophilic and can participate in reactions such as acylation or alkylation. smolecule.com

Common strategies for modifying primary amines on a scaffold like this for bioconjugation include:

Acylation: Reaction with activated esters (e.g., N-hydroxysuccinimide esters) or acyl chlorides. This would form a stable amide bond, linking the pteridine core to a biomolecule or a linker arm that terminates in a bio-orthogonal reactive group.

Alkylation: Reaction with alkyl halides. This would form a secondary amine linkage. This approach is demonstrated in the synthesis of complex pteridine derivatives where the related 6-(chloromethyl)pteridine-2,4-diamine is alkylated by nucleophiles like amines or alcohols. researchgate.netsmolecule.com

For a bioconjugation application, the pteridine moiety could be attached to a biomolecule to leverage its intrinsic properties. For example, given that some pteridine derivatives are inhibitors of enzymes like pteridine reductase (PTR1), a bioconjugate could potentially be used to deliver this inhibitory scaffold to specific cells or tissues. acs.org The table below outlines potential reactive partners for the amino groups on the pteridine scaffold.

Reactive Functional Group on PteridinePotential Conjugation Partner (Functional Group)Resulting Linkage
Primary Amine (-NH₂)Activated Ester (e.g., NHS-ester)Amide
Primary Amine (-NH₂)IsothiocyanateThiourea
Primary Amine (-NH₂)Aldehyde/Ketone (via reductive amination)Secondary Amine
Primary Amine (-NH₂)Acyl HalideAmide

These strategies would allow the this compound scaffold to be incorporated into larger biomolecular systems, enabling its use in targeted therapies or as a fluorescent tag or probe in various research applications. smolecule.com

Advanced Analytical and Spectroscopic Methodologies for Structural and Purity Assessment

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 6-Methylpteridine-2,4-diamine. ipb.pt By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Both ¹H and ¹³C NMR are routinely employed to confirm the structure of this compound. ipb.ptresearchgate.net In ¹H NMR, the chemical shifts, integration, and coupling patterns of the proton signals provide information about the different types of protons and their neighboring atoms. organicchemistrydata.orglibretexts.org For this compound, specific peaks corresponding to the methyl group protons, the aromatic proton on the pteridine (B1203161) ring, and the amine protons would be expected.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. libretexts.org Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the pteridine ring system and the methyl substituent. Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can establish correlations between protons and carbons, providing unambiguous assignment of all signals and confirming the connectivity of the atoms within the molecule. ipb.ptredalyc.org

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~2.5SingletCH₃
¹H~8.0SingletC7-H
¹HBroadSingletNH₂
¹³C~20QuartetCH₃
¹³C~115-165VariousPteridine ring carbons

Note: The predicted values are estimates and can vary based on the solvent and other experimental conditions.

Mass Spectrometry Techniques for Compound Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. mdpi.com It also provides structural information through the analysis of fragmentation patterns. libretexts.org For this compound, the molecular formula is C₇H₈N₆ and the molecular weight is approximately 176.18 g/mol . nih.govpharmaffiliates.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In GC-MS analysis of this compound, the compound would first be vaporized and separated from other components in a gaseous mobile phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum shows the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound. For this compound, the top peak in the GC-MS spectrum is observed at m/z 176. nih.gov The fragmentation pattern, which shows peaks at lower m/z values resulting from the breakup of the molecule, provides a unique fingerprint that can be used for identification. nih.gov A significant fragment ion for this compound is observed at m/z 134. nih.gov

Table 2: Key GC-MS Data for this compound

Parameter Value Reference
Molecular Ion (M⁺) Peak (m/z)176 nih.gov
Second Highest Peak (m/z)43 nih.gov
Third Highest Peak (m/z)134 nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Product Ion Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique that couples the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. sci-hub.sethermofisher.com This method is particularly useful for analyzing compounds in complex matrices. In LC-MS/MS, the precursor ion (the molecular ion of the target compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. waters.com

For this compound, which can be a metabolite of certain drugs, LC-MS/MS is used for its detection and quantification. sci-hub.sebiorxiv.org A study identified a product ion with an m/z of 176.2, corresponding to this compound, from the fragmentation of a larger molecule. sci-hub.se The analysis of these product ions provides a high degree of confidence in the identification of the compound. mdpi.com The selection of specific precursor and product ion transitions in a technique called Multiple Reaction Monitoring (MRM) allows for highly selective and sensitive quantification. waters.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Isomer Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a compound. thermofisher.com It is commonly used to determine the concentration of a substance in solution and can also be used to assess purity. lcms.cz The pteridine ring system in this compound has a characteristic UV absorbance profile.

The presence of impurities, including isomers, can be detected by changes in the UV spectrum, such as the appearance of additional absorption bands or shifts in the wavelength of maximum absorbance (λmax). researchgate.net For instance, in the synthesis of related pteridine compounds, the formation of unwanted isomers like the 7-hydroxymethyl isomer can be monitored, as it is favored at a higher pH, while the desired 6-methylpteridine is favored at a lower pH. google.comgoogle.com Careful control of pH is therefore critical to minimize isomeric impurities. google.comprepchem.com

Chromatographic Separation Techniques (e.g., HPLC, LC-FD) for Isolation and Quantification

Chromatographic techniques are essential for the isolation and quantification of this compound from reaction mixtures or biological samples. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution and sensitivity. lgcstandards.com

In HPLC, the compound is separated based on its differential partitioning between a stationary phase (the column) and a mobile phase. researchgate.net The purity of this compound can be assessed by HPLC, with some commercial suppliers reporting purities of over 95%. lgcstandards.comchemicea.com

Liquid Chromatography with Fluorescence Detection (LC-FD) is a highly sensitive method for quantifying fluorescent compounds. Since pteridines are often fluorescent, LC-FD can be a powerful tool for the selective and sensitive determination of this compound, especially at low concentrations. core.ac.uk This technique has been successfully used for the determination of a related fluorescent molecule, 2,4-diamino-6-methylpteridine. core.ac.uk

Method Development and Validation for Analytical Applications

For any analytical application, it is crucial to develop and validate the analytical methods to ensure they are suitable for their intended purpose. synzeal.comdemarcheiso17025.com Method validation involves demonstrating that the analytical procedure is accurate, precise, specific, linear, and robust. europa.eu

For this compound, which can be an impurity or a metabolite, validated analytical methods are necessary for quality control and regulatory submissions. pharmaffiliates.comsynzeal.com The validation process establishes the performance characteristics of the method, such as the limit of detection (LOD) and the limit of quantification (LOQ), which are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. demarcheiso17025.com The validation guidelines provided by organizations like the International Council for Harmonisation (ICH) are often followed. demarcheiso17025.comeuropa.eu

Computational Chemistry and Molecular Modeling Studies

Ab Initio Molecular Orbital Calculations for Electronic Structure and Reactivity Predictions

Ab initio molecular orbital calculations, which are based on the fundamental principles of quantum mechanics, offer a highly accurate means of predicting the electronic structure and reactivity of molecules. dtic.mil These methods are used to determine properties such as orbital energies, electron distribution, and molecular geometry. unram.ac.idunram.ac.id For 6-methylpteridine-2,4-diamine, these calculations can predict the regions of the molecule that are most likely to engage in chemical reactions.

The stability of a molecule can be inferred from the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unram.ac.id A larger HOMO-LUMO gap generally indicates greater stability. Furthermore, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are crucial for predicting intermolecular interactions. mdpi.com

Molecular Docking and Simulation of Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. ijfmr.com This method is crucial for understanding the mechanism of action of potential drug candidates like this compound.

Studies have shown that this compound is a potent inhibitor of pteridine (B1203161) reductase 1 (PTR1) from Leishmania major (LmPTR1) and Trypanosoma brucei (TbPTR1), with inhibition constants in the low micromolar range. acs.orgnih.gov Molecular docking simulations have been employed to understand how this compound and its derivatives interact with the active site of PTR1. acs.orgnih.gov The binding site of PTR1 is a well-defined cleft where the pteridine ring of the ligand is typically positioned between the nicotinamide (B372718) portion of the cofactor NADP+ and an aromatic amino acid residue. acs.orgnih.gov

Analysis of Binding Modes and Conformational Dynamics

The binding mode of a ligand describes its specific orientation and conformation within the protein's binding site. For pteridine derivatives, multiple binding modes within the same target protein have been observed. acs.org For instance, in the case of PTR1, the aminobenzimidazole core of some inhibitors can adopt three distinct binding modes. acs.org The specific binding mode is often influenced by the substituents on the core scaffold. acs.org

Molecular dynamics (MD) simulations can further elucidate the conformational dynamics of the ligand-protein complex, providing a more realistic representation of the interactions in a dynamic environment. These simulations can reveal how the ligand and protein adapt to each other upon binding and the stability of the resulting complex over time.

Quantification of Intermolecular Interactions (e.g., Ionic Bonds, Hydrogen Bonds)

The stability of a ligand-protein complex is determined by a network of intermolecular interactions. libretexts.orglibretexts.org These include ionic bonds, hydrogen bonds, and van der Waals forces. libretexts.org Hydrogen bonds are particularly important for the binding of pteridine derivatives. acs.orgsavemyexams.com In the active site of PTR1, ligands form extensive hydrogen bonds with the cofactor and surrounding amino acid residues. acs.orgnih.gov For example, a proposed binding mode for an analogue of this compound suggests that the ligand is protonated and forms hydrogen bonds with Ser95 and the NADP+ cofactor. acs.org The strength and number of these interactions can be quantified using computational methods, providing a measure of the binding affinity. mdpi.com

Table 1: Key Intermolecular Interactions of Pteridine Derivatives with Target Proteins
Ligand/Derivative ClassTarget ProteinKey Interacting ResiduesTypes of InteractionsReference
This compoundLmPTR1 / TbPTR1Phe97, Ser95, NADP+Hydrogen bonds, π-π stacking acs.orgnih.gov
Aminobenzimidazole derivativesPTR1Trp221, Phe171, NADP+Hydrogen bonds, Steric interactions acs.org

Prediction of Spectroscopic Properties and Spectral Shifts upon Interaction

Computational methods can also be used to predict the spectroscopic properties of molecules, such as their UV-Vis, IR, and NMR spectra. nih.gov Changes in these spectra upon interaction with a biological target can provide experimental evidence of binding. For example, the interaction of a ligand with a protein can lead to shifts in the absorption or fluorescence spectra of either the ligand or the protein. These spectral shifts can be correlated with changes in the electronic environment of the chromophore upon binding.

Structure-Activity Relationship (SAR) Modeling for Pteridine Derivatives

Structure-Activity Relationship (SAR) modeling is a crucial aspect of drug discovery that aims to understand how the chemical structure of a compound relates to its biological activity. collaborativedrug.com By systematically modifying the structure of a lead compound like this compound and evaluating the activity of the resulting analogues, researchers can identify the key structural features required for optimal potency and selectivity. nih.govacs.org

For pteridine derivatives, SAR studies have been instrumental in the development of potent inhibitors for various targets, including dihydrofolate reductase (DHFR) and polo-like kinase 1 (PLK1). nih.govresearchgate.net These studies have shown that the nature and position of substituents on the pteridine ring system significantly influence the inhibitory activity. nih.gov For instance, in the development of PLK1 inhibitors, rational improvements to a dihydroimidazolo[1,5-f]pteridine series led to compounds with nanomolar enzyme and cellular activity. nih.gov Similarly, SAR studies on pteridine dione (B5365651) and trione (B1666649) derivatives identified potent inhibitors of the monocarboxylate transporter 1 (MCT1). acs.org

Table 2: Structure-Activity Relationship (SAR) Insights for Pteridine Derivatives
Pteridine CoreTargetKey Structural ModificationsImpact on ActivityReference
5,6-dihydroimidazolo[1,5-f]pteridinePLK1Rational modificationsSingle-digit nanomolar enzyme and cellular activity nih.gov
Pteridine trione/dioneMCT1Substitution patternsPotent anticancer activity (EC50 37–150 nM) acs.org
Arylindole derivativesPTR1Substituent size and positionImproved binding free energy nih.gov

Research Applications in Biochemical and Pharmacological Sciences

Role as an Intermediate in Antifolate Research

Antifolates are a class of drugs that antagonize the actions of folic acid, thereby inhibiting the synthesis of nucleic acids and certain amino acids. They are widely used in the treatment of cancer and infectious diseases. 6-Methylpteridine-2,4-diamine and its closely related derivatives are fundamental in the synthesis and investigation of these critical therapeutic agents.

Precursor in the De Novo Synthesis of Dihydrofolate Reductase (DHFR) Inhibitors (e.g., Methotrexate (B535133), Aminopterin)

The 2,4-diaminopteridine (B74722) nucleus is the core pharmacophore of classical antifolates like Methotrexate and Aminopterin, which are potent inhibitors of Dihydrofolate Reductase (DHFR). This compound, or its functionalized analogue 2,4-diamino-6-bromomethylpteridine, is a key intermediate in the chemical synthesis of Methotrexate. google.comjustia.com The synthesis involves the condensation of this pteridine (B1203161) derivative with the appropriate side chain, such as p-(N-methyl)-aminobenzoyl-L-glutamic acid, to yield the final drug. google.com Various synthetic protocols have been developed to optimize this crucial step, highlighting the importance of the pteridine precursor. researchgate.netgoogleapis.com For instance, processes starting from 2,4,5,6-tetraaminopyrimidine (B94255) and 1,1-dichloroacetone (B129577) first yield 2,4-diamino-6-methylpteridine, which is then halogenated at the methyl group to facilitate coupling with the side chain. google.comjustia.com

Similarly, derivatives like 6-(bromomethyl)-2,4-pteridinediamine are used in the synthesis of Aminopterin and a variety of other pteridine-based analogues for antifolate research. researchgate.netchemicalbook.com Researchers have synthesized numerous derivatives by reacting this brominated intermediate with different nucleophiles to explore structure-activity relationships. researchgate.net The goal of these synthetic efforts is often to create novel DHFR inhibitors with improved potency, selectivity against microbial enzymes over the human counterpart, or different pharmacological profiles. acs.orgacs.orgrcsb.orgiucr.org

The concept of de novo synthesis within a target organism has also been explored. Studies have shown that precursors like 2,4-diamino-6-hydroxymethyl-pteridine can be potentially converted into potent DHFR inhibitors like Aminopterin by the enzymatic machinery of parasites such as Plasmodium falciparum. nih.gov This approach aims to selectively generate the toxic antifolate within the pathogen, minimizing host toxicity. nih.gov

Investigations into Parasitic Folate Pathways and Drug Resistance Mechanisms

Parasitic protozoa, such as those from the Leishmania and Trypanosoma genera, are typically auxotrophic for folates and pteridines, meaning they must salvage these compounds from their host. nih.govacs.org This dependency makes their folate pathway an attractive target for chemotherapy. However, the effectiveness of classical DHFR inhibitors is often compromised by the presence of a bypass enzyme, Pteridine Reductase 1 (PTR1). researchgate.netplos.org

PTR1 can reduce both pteridines and dihydrofolate, providing an alternative route for the production of tetrahydrofolate, the essential one-carbon carrier. nih.govresearchgate.net Upregulation of PTR1 is a well-documented mechanism of resistance to antifolate drugs in Leishmania. researchgate.netplos.org Therefore, compounds based on the this compound scaffold are instrumental in studying this resistance mechanism. By developing compounds that can inhibit both DHFR and PTR1, researchers aim to overcome this resistance. mdpi.commdpi.com The study of how these parasites process various pteridine derivatives provides insight into the substrate specificity of their transporters and enzymes, aiding in the design of more effective and parasite-specific drugs. plos.orgresearchgate.netmdpi.comnih.govijmpes.comdovepress.com

Enzymatic Inhibition Studies

The structural similarity of this compound to the pterin (B48896) moiety of folate makes it a valuable scaffold for designing enzyme inhibitors that target the folate and pteridine metabolic pathways.

Inhibition of Pteridine Reductase 1 (PTR1) from Pathogenic Organisms (e.g., Leishmania spp., Trypanosoma brucei)

Pteridine Reductase 1 (PTR1) is a key enzyme in the folate salvage pathway of trypanosomatid parasites and is absent in mammals, making it an excellent drug target. Even relatively simple molecules like this compound have been shown to be potent inhibitors of Leishmania major (Lm) PTR1, with inhibition constants in the low micromolar range. nih.govacs.org This inhibitory activity makes it a valuable fragment for a fragment-based drug design approach to discover novel and selective PTR1 inhibitors. nih.govacs.org

The binding mode of pteridine inhibitors in the active site of PTR1 has been characterized through crystallography. The pteridine ring is typically sandwiched between the nicotinamide (B372718) ring of the cofactor NADP+ and an aromatic phenylalanine residue, forming key hydrogen bonds with surrounding amino acids. nih.govacs.org Numerous studies have focused on synthesizing and evaluating derivatives of the 2,4-diaminopteridine scaffold to achieve high potency and selectivity for parasitic PTR1, with the goal of developing new treatments for diseases like leishmaniasis and Human African Trypanosomiasis (sleeping sickness). researchgate.netresearchgate.netmdpi.com

Interaction with Dihydrofolate Reductase (DHFR) Enzymes

The 2,4-diaminopteridine core is the quintessential structural feature of classical DHFR inhibitors. acs.org Consequently, many compounds developed as PTR1 inhibitors, including derivatives of this compound, also exhibit inhibitory activity against DHFR from various species, including humans, parasites, and bacteria. nih.govacs.org This dual activity can be undesirable if the goal is a selective PTR1 inhibitor, as inhibition of human DHFR can lead to toxicity. acs.org

However, this cross-reactivity is also exploited in the development of "dual-target" inhibitors, which are designed to inhibit both PTR1 and DHFR in parasites simultaneously. mdpi.com Such a strategy is considered highly promising for overcoming drug resistance in Leishmania, where PTR1 can compensate for DHFR inhibition. acs.orgplos.org Extensive research has been conducted to synthesize 2,4-diaminopteridine derivatives and study their interactions with DHFR from various organisms, including Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium, as well as mammalian DHFR, to understand the structural basis for selective inhibition. acs.orgacs.orgrcsb.orgresearchgate.netrcsb.orguniprot.org The fragmentation of Methotrexate during analysis can also yield this compound, confirming the core structure's role in DHFR interaction. sci-hub.se

Inhibition of Other Enzymes (e.g., Bacterial DNA Ligases) by Pteridine Derivatives

While the primary focus of pteridine derivatives has been on the folate pathway, their planar, heterocyclic structure allows for interactions with other biological targets, including nucleic acids and associated enzymes. Some studies have suggested that pteridine derivatives can bind to DNA and RNA fragments. ijrpr.com A dipyridine-pteridine derivative, for example, was found to exhibit bactericidal activity against E. coli by inhibiting DNA topoisomerase I, an enzyme involved in managing DNA topology. ijrpr.com

Although research directly linking this compound to the inhibition of bacterial DNA ligases is limited, the broader class of heterocyclic compounds is being explored for this purpose. NAD+-dependent DNA ligases (LigA) are exclusive to bacteria and some viruses, making them attractive targets for new antibacterial agents. rsc.orgmdpi.com Studies have identified tricyclic and tetracyclic compounds that can selectively inhibit bacterial LigA over human DNA ligases. rsc.org Given the ability of pteridines to interact with nucleotide-binding sites, as seen with DHFR and PTR1, it is conceivable that specifically designed pteridine derivatives could also target the cofactor-binding site of enzymes like bacterial DNA ligase. However, this remains an area requiring further investigation.

Data Tables

Biochemical Metabolism and Bioconversion Pathways

The metabolism of pteridine compounds is a critical area of study, providing insights into cellular processes in both healthy and diseased states.

Pteridine Metabolism in Cellular and Model Systems (e.g., Cancer Cell Lines)

Pteridines are aromatic compounds composed of fused pyrazine (B50134) and pyrimidine (B1678525) rings that play essential roles in a multitude of biological processes. globalresearchonline.netijrpr.com Living organisms synthesize pteridines, which function as enzymatic cofactors, pigments, and molecules involved in immune system activation. researchgate.netnih.gov The study of pteridine metabolism is crucial for understanding cellular functions and the pathogenesis of various diseases, including cancer. globalresearchonline.netresearchgate.net

Cancer cells exhibit altered metabolic pathways to support their rapid proliferation and survival. frontiersin.org This metabolic reprogramming often involves pathways that utilize pteridine derivatives. globalresearchonline.net For instance, dihydrofolate reductase (DHFR) is a key enzyme in folate metabolism, a pathway essential for DNA synthesis and repair. globalresearchonline.net The well-known anticancer drug, methotrexate, is a pteridine derivative that inhibits DHFR, thereby disrupting DNA synthesis and killing cancer cells. ijrpr.com

Research has also focused on other molecular targets within cancer cells that are affected by pteridine derivatives. Monocarboxylate transporter 1 (MCT1) is an emerging target in cancer therapy, and certain substituted pteridine-derived compounds have been shown to inhibit its function. globalresearchonline.netorientjchem.org These inhibitors were found to be potent against MCT1-expressing human Raji lymphoma cells. globalresearchonline.net

The antiproliferative effects of pteridine derivatives have been evaluated in various cancer cell lines. For example, amide derivatives of pteridones have demonstrated promising anticancer activity against human breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancer cell lines. globalresearchonline.net Similarly, 5,8-dihydropteridine-6,7-dione (B2356466) derivatives have shown antiproliferative activity against gastric cancer cell lines (MGC-803, SGC-7901) and other cancer cell lines like A549 (lung) and PC-3 (prostate). researchgate.net Furthermore, gold-complexes of pteridine derivatives have resulted in growth inhibition in breast (MCF7), lung (A549), prostate (PC3), and colon (LOVO) adenocarcinoma cell lines. um.es

Formation as a Metabolite or Fragmentation Product of Related Biological Molecules (e.g., Methotrexate-Glutamates)

This compound can be formed as a metabolite or fragmentation product of more complex biological molecules, most notably methotrexate and its polyglutamated forms. sci-hub.se Methotrexate is structurally related to folic acid and acts as an antagonist to it. ijrpr.com

In the body, methotrexate is converted into methotrexate polyglutamates (MTX-Glu). sci-hub.se During mass spectrometry analysis of MTX-Glu, a fragment ion with a mass-to-charge ratio (m/z) of 176.2 is observed, which corresponds to this compound. sci-hub.se This indicates that the this compound moiety forms the core structure of methotrexate.

Furthermore, studies have identified 2,4-diamino-7-hydroxy-pteridine derivatives as catabolites of methotrexate in patients undergoing high-dose therapy. nih.gov Two major derivatives found were 2,4-diamino-6-hydroxymethyl-7-hydroxy-pteridine and 2,4-diamino-6-methyl-7-hydroxy-pteridine. nih.gov It is presumed that these compounds are formed by intestinal bacteria during the enterohepatic circulation of the drug. nih.gov

Exploration of Biological Activities and Molecular Targets for Derivatives

The diverse biological activities of pteridine derivatives have prompted extensive research into their therapeutic potential for a wide range of diseases. researchgate.netnih.gov

Studies on Antitumor Activities of Pteridine-Based Compounds

The antitumor activity of pteridine-based compounds is one of their most extensively studied therapeutic potentials. globalresearchonline.netnih.gov Numerous molecular targets have been identified, leading to the design and development of more selective and potent anticancer agents. globalresearchonline.net

As previously mentioned, dihydrofolate reductase (DHFR) is a primary target for pteridine-based anticancer drugs like methotrexate. globalresearchonline.netijrpr.com By inhibiting DHFR, these compounds block the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and certain amino acids, thereby halting cell proliferation. globalresearchonline.net

Other molecular targets for pteridine derivatives in cancer therapy include:

Monocarboxylate Transporter 1 (MCT1): Inhibition of MCT1 by pteridine derivatives can kill tumor cells and lead to tumor regression. globalresearchonline.net

Polo-like kinase 1 (Plk1): This enzyme controls multiple steps in mitosis and is often highly expressed in cancers. Dihydropteridinones, such as Volasertib, are potent inhibitors of Plk1 and have shown activity against various cancer cell lines. um.es

Epidermal Growth Factor Receptor (EGFR): Pteridine derivatives have been developed as inhibitors of both wild-type and mutant forms of EGFR, including those resistant to other treatments. um.es

Transforming Growth Factor-β Receptor I (TGFβRI): The pteridine derivative SD-208 has been identified as a TGFβRI inhibitor and has shown potential in preventing metastasis. um.es

Janus Kinases (Jaks): Deregulation of the Jak/STAT signaling pathway is common in some cancers. Pteridine-containing compounds have been synthesized that can inhibit Jak1 and Jak2. orientjchem.orgum.es

Carbonic Anhydrases (CAs): Certain CA isozymes are abundant in tumors. Pteridine-sulfonamide conjugates have been developed as dual inhibitors of CAs and DHFR, showing enhanced antitumor activity. u-szeged.hu

PI3K/mTOR Pathway: Molecular docking studies have suggested that novel disubstituted pteridine derivatives have the potential to interact with and inhibit proteins in the PI3K/mTOR signaling pathway, which is crucial for cancer cell growth and survival. thieme-connect.com

Research into Anti-inflammatory and Antimicrobial Potentials of Pteridine Derivatives

Beyond their anticancer properties, pteridine derivatives are also being investigated for their anti-inflammatory and antimicrobial activities. researchgate.nettandfonline.com

Anti-inflammatory Activity: Chronic inflammation is associated with a variety of diseases, including arthritis, cancer, and atherosclerosis. tandfonline.com Pteridine derivatives have shown potential as multi-target anti-inflammatory agents. tandfonline.com For example, a novel series of N-substituted 2,4-diaminopteridines exhibited potent antioxidant and anti-inflammatory properties. tandfonline.com Several of these derivatives were effective in a rat model of colitis, and one compound, 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine, showed a greater reduction of edema in a rat paw assay than the nonselective COX-inhibitor indomethacin. tandfonline.com The anti-inflammatory potential of these compounds is often linked to their radical-scavenging abilities. tandfonline.com

Antimicrobial Activity: Pteridine derivatives have been tested for their activity against various microbial pathogens. researchgate.net Several research groups have reported the antibacterial, antifungal, and antiviral potential of different pteridine compounds. ijrpr.comresearchgate.net For instance, certain pyrazolo[4,3-g]pteridines have demonstrated moderate to good antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. jst.go.jp Dipyridylpteridine derivatives have also shown antiviral, antibacterial, and antifungal properties. researchgate.net While some pteridine derivatives have shown promise in preliminary antimicrobial assays, further in-depth research is needed in this area. researchgate.netnih.gov

Applications as Chemical Probes and Reporter Molecules in Biological Assays

The inherent fluorescent properties of some pteridine derivatives make them valuable tools as chemical probes and reporter molecules in various biological assays. nih.govcancer.gov These probes can be incorporated into biomolecules like nucleic acids to study their structure, function, and interactions in real-time. nih.govcancer.gov

Fluorescent pteridine analogs of guanine (B1146940) (3MI and 6MI) and adenine (B156593) (6MAP) have been successfully incorporated into oligonucleotides. nih.gov These probes are sensitive to their local environment; their fluorescence is significantly quenched by base stacking and to a lesser extent by base pairing. cancer.gov This property allows researchers to monitor changes in DNA or RNA conformation, such as during protein-nucleic acid interactions or enzymatic cleavage. cancer.gov For example, the cleavage of a DNA substrate containing a pteridine probe by an integrase enzyme can be monitored by the increase in fluorescence intensity as the probe is released from the quenching environment of the DNA strand. cancer.gov

These fluorescent pteridine probes offer a distinct advantage over traditional radioisotope-based assays, enabling continuous, real-time measurements. cancer.gov Their applications extend to various fluorescence-based techniques, including fluorescence intensity changes, anisotropy, time-resolved studies, and single-molecule detection. nih.gov

Q & A

Q. What are the optimal synthetic routes for 6-Methylpteridine-2,4-diamine?

The synthesis typically involves halogenation of precursor molecules under controlled conditions. For example, chlorination of a dimethylpyrimidine-diamine derivative using thionyl chloride (SOCl₂) under reflux is a common method. Key parameters include maintaining anhydrous conditions, precise temperature control (e.g., 70–80°C), and purification via column chromatography to isolate the product . Reaction progress should be monitored using thin-layer chromatography (TLC) or HPLC.

Q. Which analytical techniques are recommended for characterizing this compound?

A multi-technique approach is essential:

  • NMR spectroscopy (¹H and ¹³C) to confirm the methyl and amine substituents on the pteridine ring.
  • Mass spectrometry (ESI-MS or HRMS) to verify molecular weight and fragmentation patterns.
  • HPLC with UV detection (λ ~260 nm) to assess purity (>95% is typical for research-grade material).
  • X-ray crystallography (if single crystals are obtainable) for definitive structural elucidation .

Q. How should stability and storage conditions be optimized for this compound?

Limited stability data are available, but general guidelines for heterocyclic amines apply:

  • Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon).
  • Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the pteridine ring.
  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways .

Q. What preliminary assays are suitable for evaluating its biological activity?

Initial screening should include:

  • Enzyme inhibition assays (e.g., kinase or dihydrofolate reductase targets) with IC₅₀ determination.
  • Cytotoxicity profiling using human cell lines (e.g., HEK-293, HeLa) via MTT or resazurin assays.
  • Solubility testing in PBS/DMSO mixtures to guide dosing in in vitro studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

SAR studies require:

  • Targeted derivatization : Introduce substituents (e.g., halogens, alkyl groups) at positions 2, 4, or 6 and compare bioactivity.
  • Computational modeling : Use DFT or molecular docking to predict binding affinities to target proteins (e.g., folate receptors).
  • Pharmacophore mapping : Identify critical functional groups (e.g., the 2,4-diamine motif) using 3D-QSAR models .

Q. How to resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay variability. Mitigation strategies include:

  • Standardized protocols : Use validated cell lines and control compounds (e.g., methotrexate for DHFR inhibition).
  • Dose-response validation : Test multiple concentrations (e.g., 1 nM–100 µM) in triplicate.
  • Orthogonal assays : Confirm enzyme inhibition via fluorescence polarization and isothermal titration calorimetry (ITC) .

Q. What computational tools are effective for predicting toxicity in the absence of empirical data?

Leverage in silico platforms:

  • ADMET Predictor™ or ProtoTox-II to estimate LD₅₀, hepatotoxicity, and mutagenicity.
  • DEREK Nexus for structural alerts (e.g., genotoxic pteridine derivatives).
  • Cross-validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .

Q. What mechanistic studies are critical for elucidating its mode of action in anticancer research?

Prioritize:

  • Transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment.
  • Metabolomic analysis (LC-MS) to track folate pathway disruption.
  • Flow cytometry to assess cell cycle arrest (e.g., G1/S phase) and apoptosis (Annexin V/PI staining) .

Methodological Notes

  • Synthetic Optimization : Reaction yields can drop below 40% if moisture is present; use molecular sieves or inert gas purging .
  • Data Reproducibility : Include internal controls (e.g., commercial inhibitors) in every assay batch to normalize inter-experimental variability .
  • Safety Compliance : Despite limited toxicity data (IARC/NTP classifications unavailable), handle the compound as a potential irritant—use PPE and fume hoods .

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Feasible Synthetic Routes

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6-Methylpteridine-2,4-diamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.